
2-(4-Methylphenyl)prop-1-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-(4-Methylphenyl)prop-1-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-methylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Claisen-Schmidt condensation remains a common approach. Industrial-scale synthesis would likely involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(4-Methylphenyl)prop-1-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-(4-Methylphenyl)prop-1-en-1-one has several scientific research applications:
Biology: Chalcone derivatives, including this compound, have shown potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored the compound’s potential as a therapeutic agent due to its biological activities.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-Methylphenyl)prop-1-en-1-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. Its anticancer properties could be related to the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
1,3-Bis(4-methylphenyl)-2-propen-1-one: This compound has two 4-methylphenyl groups and shares similar chemical properties with 2-(4-Methylphenyl)prop-1-en-1-one.
(2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one: This derivative has a methoxy group on one of the phenyl rings, which can influence its chemical behavior and biological activity.
1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one:
Uniqueness
This compound is unique due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its α,β-unsaturated carbonyl system is a key feature that contributes to its reactivity and versatility in various applications.
特性
CAS番号 |
134419-97-9 |
|---|---|
分子式 |
C10H10O |
分子量 |
146.19 g/mol |
InChI |
InChI=1S/C10H10O/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6H,1-2H3 |
InChIキー |
ZAAGESUDJKMAAD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



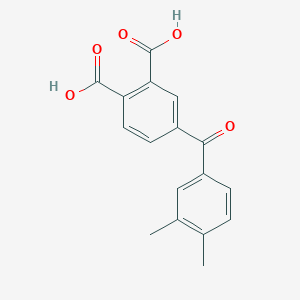
![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)
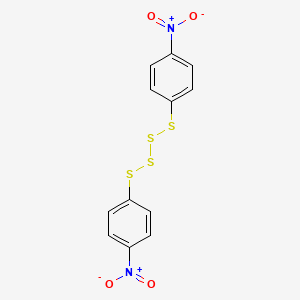

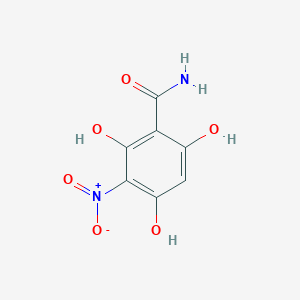
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)
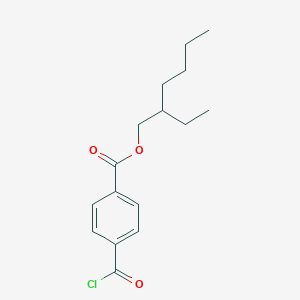
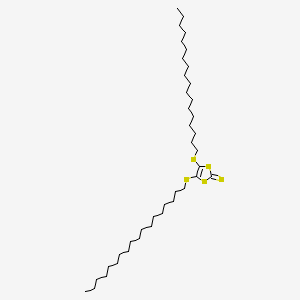
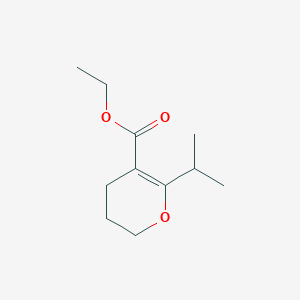
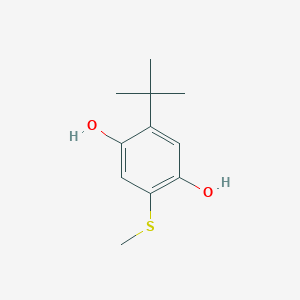
![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)


